molecular formula C17H23NO2 B13602340 methyl 2-benzyl-octahydro-1H-isoindole-3a-carboxylate

methyl 2-benzyl-octahydro-1H-isoindole-3a-carboxylate

Cat. No.: B13602340
M. Wt: 273.37 g/mol
InChI Key: TVKMXGXFDFYPHN-UHFFFAOYSA-N
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Description

Methyl 2-benzyl-octahydro-1H-isoindole-3a-carboxylate is a chemical compound with the molecular formula C17H23NO2 and a molecular weight of 273.38 g/mol . This compound is known for its unique structure, which includes an isoindole ring system. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of methyl 2-benzyl-octahydro-1H-isoindole-3a-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a precursor compound in the presence of a catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as methanol or ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-benzyl-octahydro-1H-isoindole-3a-carboxylate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-benzyl-octahydro-1H-isoindole-3a-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-benzyl-octahydro-1H-isoindole-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence inflammatory pathways and pain signaling .

Comparison with Similar Compounds

Methyl 2-benzyl-octahydro-1H-isoindole-3a-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the potential for diverse chemical modifications, making it a valuable compound in scientific research and industrial applications.

Biological Activity

Methyl 2-benzyl-octahydro-1H-isoindole-3a-carboxylate is an organic compound notable for its structural features and its role as an intermediate in pharmaceutical synthesis. While it does not exhibit direct biological activity, its significance lies in its application in the synthesis of biologically active compounds, particularly Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used in treating hypertension.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₉NO₂
  • CAS Number : 885958-35-0
  • Structural Features : The compound features a fused isoindole structure with a chiral center at the 3a position, which is crucial for its synthetic applications.

Though this compound itself lacks direct biological effects, it plays a pivotal role in the synthesis of Trandolapril. The mechanism of action of Trandolapril involves:

  • Inhibition of ACE : This leads to decreased production of angiotensin II, resulting in vasodilation and reduced blood pressure.
  • Neurotransmitter Modulation : The compound's derivatives may influence neurotransmitter pathways involving dopamine and serotonin, which are critical for mood regulation and cognitive functions.

Biological Activity Overview

Activity Description
Direct ActivityNone reported for this compound
Indirect ActivityActs as an intermediate for Trandolapril, impacting cardiovascular health
Mechanism of ActionACE inhibition via Trandolapril synthesis

Synthesis and Derivatives

This compound can be synthesized through various methods, including:

  • Cycloaddition Reactions : Utilizing azomethyne ylides to form bicyclic structures.
  • Multicomponent Reactions : These reactions often yield spirooxindoles that exhibit intriguing biological activities .

Case Study 1: Synthesis of Trandolapril

Research indicates that this compound serves as a key intermediate in the synthesis of Trandolapril. In clinical studies, Trandolapril has demonstrated significant efficacy in lowering blood pressure and improving cardiovascular outcomes.

Case Study 2: Interaction Studies

Interaction studies involving derivatives of this compound suggest potential interactions with various biological receptors. Preliminary investigations indicate that these compounds may have notable interactions worth exploring further in medicinal chemistry.

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

methyl 2-benzyl-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate

InChI

InChI=1S/C17H23NO2/c1-20-16(19)17-10-6-5-9-15(17)12-18(13-17)11-14-7-3-2-4-8-14/h2-4,7-8,15H,5-6,9-13H2,1H3

InChI Key

TVKMXGXFDFYPHN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCCCC1CN(C2)CC3=CC=CC=C3

Origin of Product

United States

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